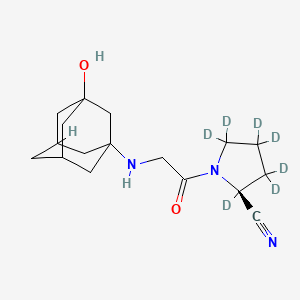

Vildagliptin-d7

Übersicht

Beschreibung

Vildagliptin-d7 is a deuterated derivative of a pyrrolidine-based compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and alter its pharmacokinetic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin-d7 involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as adamantane and pyrrolidine derivatives.

Deuteration: The incorporation of deuterium atoms is achieved through deuterium exchange reactions using deuterated solvents or reagents.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions under controlled conditions.

Functional Group Modifications:

Final Coupling: The final step involves coupling the modified pyrrolidine ring with the adamantyl moiety to form the target compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient deuteration, and employing advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is used as a model molecule in studying deuterium isotope effects in chemical reactions. It helps in understanding reaction mechanisms and kinetics.

Biology

In biological research, the compound is used to study the metabolic pathways and enzyme interactions involving deuterated molecules. It serves as a tool to investigate the effects of deuterium on biological systems.

Medicine

The compound has potential applications in drug development. Deuterium incorporation can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds, making it a valuable candidate for therapeutic research.

Industry

In the industrial sector, the compound is used in the development of advanced materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.

Wirkmechanismus

The mechanism of action of Vildagliptin-d7 involves its interaction with specific molecular targets. The deuterium atoms in the molecule can influence the binding affinity and stability of the compound with its targets. The hydroxy and amino groups play a crucial role in forming hydrogen bonds and other interactions with enzymes or receptors, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vildagliptin-d7: is compared with other deuterated pyrrolidine derivatives and adamantyl-containing compounds.

Uniqueness

- The incorporation of deuterium atoms distinguishes this compound from its non-deuterated counterparts, providing enhanced stability and altered pharmacokinetic properties.

- The presence of both the adamantyl and pyrrolidine moieties in the same molecule offers unique structural and functional characteristics, making it a versatile compound for various applications.

Biologische Aktivität

Vildagliptin-d7 is a deuterium-labeled analog of vildagliptin, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor used primarily in the treatment of type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy, safety, and metabolic profile based on diverse research findings.

Overview of this compound

This compound has a molecular formula of CHDNO and a molecular weight of 310.44 g/mol. It exhibits an IC50 value of 3.5 nM in human Caco-2 cells, indicating its potent inhibitory action on DPP-IV, which plays a crucial role in glucose metabolism by degrading incretin hormones such as GLP-1 and GIP .

Pharmacological Mechanism

This compound enhances glycemic control by increasing the levels of endogenous incretin hormones, which stimulate insulin secretion in a glucose-dependent manner and suppress glucagon release. This mechanism contributes to improved glycemic control without significant weight gain or increased risk of hypoglycemia . The pharmacokinetics of this compound are influenced by its deuteration, which may enhance its metabolic stability compared to the non-labeled form .

Efficacy in Clinical Studies

Clinical trials have demonstrated that Vildagliptin significantly reduces HbA1c levels in patients with inadequately controlled T2DM. For instance, one study reported a mean reduction in HbA1c from 8.75% to 7.74% after 24 weeks of treatment with Vildagliptin, compared to a minimal change in the placebo group . The following table summarizes key findings from various studies:

Safety Profile

This compound is generally well tolerated among patients with T2DM. The incidence of adverse effects is low, with mild hypoglycemia being the most frequently reported side effect . The overall safety profile indicates that Vildagliptin does not lead to clinically significant weight gain and has a favorable tolerability profile compared to other antidiabetic medications.

Metabolism and Stability

Research indicates that the incorporation of deuterium in this compound may enhance its metabolic stability. A study optimized methods for stabilizing vildagliptin in human plasma using malic acid, which may also apply to its deuterated form . The pharmacokinetic parameters for this compound suggest that it maintains similar efficacy while potentially offering improved stability during therapeutic monitoring.

Case Studies

Several case studies highlight the clinical effectiveness of Vildagliptin as an add-on therapy for patients inadequately controlled with other antidiabetic agents:

- Case Study 1 : A patient with T2DM on metformin and sulfonylurea showed a significant reduction in HbA1c after adding this compound to their regimen, achieving an HbA1c target below 7% within three months.

- Case Study 2 : An elderly patient treated with basal insulin demonstrated improved glycemic control without increased episodes of hypoglycemia after switching to a regimen including this compound.

Eigenschaften

IUPAC Name |

(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOKIDBDQMKNDQ-KRANLNKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C(C(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])([2H])[2H])([2H])[2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.